molecular formula C83H102Cl2N18O13 B596137 (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S CAS No. 154427-06-2

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S

Cat. No.: B596137
CAS No.: 154427-06-2
M. Wt: 1630.742
InChI Key: DNPPKUZASAWMDK-VUWIBSRJSA-N
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Description

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is a synthetic peptide analog known for its potent neurokinin-1 receptor (NK-1R) antagonistic properties. This compound is often referred to as Spantide II and is used in various scientific research applications due to its ability to block proinflammatory activities associated with substance P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating conditions associated with substance P, such as inflammation and pain.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves its binding to the neurokinin-1 receptor (NK-1R). By binding to this receptor, the compound blocks the binding of substance P, a neuropeptide involved in pain and inflammation. This antagonistic action prevents the activation of downstream signaling pathways associated with proinflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Spantide I: Another NK-1R antagonist with a slightly different peptide sequence.

    Aprepitant: A small molecule NK-1R antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.

    L-733,060: A potent and selective NK-1R antagonist used in research.

Uniqueness

(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is unique due to its specific peptide sequence and its high affinity for the neurokinin-1 receptor. Its ability to effectively block substance P makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

154427-06-2

Molecular Formula

C83H102Cl2N18O13

Molecular Weight

1630.742

InChI

InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1

InChI Key

DNPPKUZASAWMDK-VUWIBSRJSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N

Origin of Product

United States

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